4-(Benzo[d]thiazol-2-yl)-2-bromoaniline
Overview
Description
“4-(Benzo[d]thiazol-2-yl)-2-bromoaniline” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . They have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways . For instance, D. J. Jethava and co-workers synthesized N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied extensively . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Benzothiazole derivatives have been involved in various chemical reactions . For instance, the yield of a certain benzothiazole derivative was 86%; m.p: >350°C; IR (KBr) ν max 3364, 3137, 3062, 2754, 1690, 1600, 1568, 1511, 1444, 1403, 1300, 1272, 1207, 1156, 1014, 894, 838, 808, 757, 731, 679 cm −1; 1 H NMR (CDCl 3) δ 10.50 (s, 1H, NH), 9.05 (s, 1H, NH), 7.75–7.78 (d, 1H, J = 7.73 Hz), 7.67–7.70 (d, 1H, J = 7.95 Hz), 6.99–7.63 (m, 6H, ArH); MS (FAB) m/z 288 (M + 1) + .Physical And Chemical Properties Analysis
Benzothiazole derivatives have specific physical and chemical properties . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Safety And Hazards
Safety and hazards associated with benzothiazole derivatives are important to consider . For instance, they should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . They should be stored properly and all sources of ignition should be removed . They emit toxic fumes under fire conditions .
Future Directions
The future directions in the study of benzothiazole derivatives involve further exploration of their biological activities and the development of new synthetic pathways . The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-bromoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2S/c14-9-7-8(5-6-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNQWLHSPUPLEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327753 | |
Record name | 4-(1,3-Benzothiazol-2-yl)-2-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzo[d]thiazol-2-yl)-2-bromoaniline | |
CAS RN |
178804-06-3 | |
Record name | 4-(1,3-Benzothiazol-2-yl)-2-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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